

Montelukast Shows Significant Efficacy Over Placebo in Chronic Asthma Management

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Compound of Interest

Compound Name: **Montelukast**
Cat. No.: **B1676212**

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[City, State] – An extensive review of clinical trial data reveals that montelukast, a once-daily oral leukotriene receptor antagonist, demonstrates significant superiority over placebo in improving key clinical outcomes for patients with chronic asthma. The compilation of data from multiple randomized, double-blind, placebo-controlled trials provides robust evidence of montelukast's efficacy in enhancing lung function, reducing asthma symptoms, and decreasing the need for rescue medication.

Summary of Key Clinical Endpoints

A meta-analysis of pivotal clinical trials highlights montelukast's consistent performance against placebo across various endpoints. Patients treated with montelukast experienced clinically meaningful improvements in Forced Expiratory Volume in 1 second (FEV1), a critical measure of lung function. Furthermore, montelukast was associated with a significant reduction in daytime asthma symptoms, nocturnal awakenings, and the use of as-needed β -agonist inhalers.

| Efficacy Endpoint | Montelukast (10 mg/day) | Placebo | Statistical Significance |
|--|--------------------------|--------------------------|--------------------------|
| Change from Baseline in FEV1 | 7.4% to 8.9% improvement | 0.7% to 1.3% improvement | p < 0.001[1][2][3] |
| Change in Daytime Asthma Symptom Score | -0.41 (improvement) | -0.17 (improvement) | p < 0.001[1] |
| Reduction in Nocturnal Awakenings | Significant reduction | Minimal change | p < 0.001[2] |
| Reduction in As-Needed β-agonist Use | ~1 puff/day decrease | Minimal change | p < 0.001 |
| Asthma Control Days | Significantly increased | Minimal change | p < 0.001 |
| Reduction in Asthma Exacerbations | Significant reduction | Minimal change | p < 0.001 |

Experimental Protocols

The data presented is derived from rigorously designed, multicenter, double-blind, randomized, placebo-controlled trials. A representative study protocol is outlined below:

Study Design: A 12-week, double-blind, parallel-group study was conducted to compare the efficacy and tolerability of montelukast with placebo in patients with chronic asthma.

Patient Population: Participants were typically between 15 and 85 years of age with a diagnosis of chronic asthma and a baseline FEV1 between 50% and 85% of their predicted value. A significant portion of patients may have been on concomitant inhaled corticosteroids.

Intervention: Patients were randomized to receive either 10 mg of montelukast or a matching placebo orally, once daily in the evening.

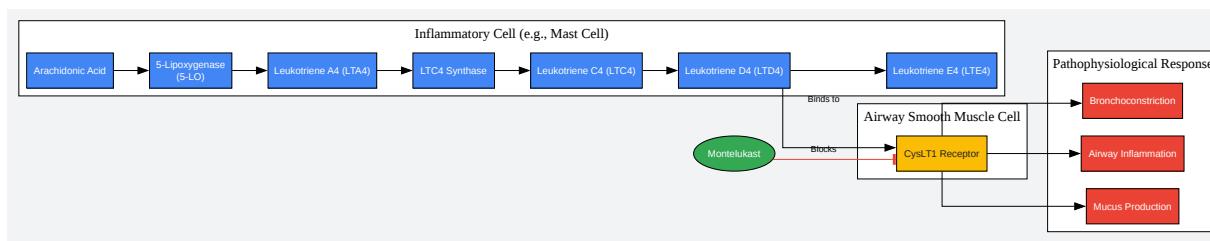
Primary Endpoints: The primary efficacy measures were the change from baseline in FEV1 and daytime asthma symptom scores.

Secondary Endpoints: Secondary endpoints included morning and evening peak expiratory flow rates, as-needed β -agonist use, nocturnal awakenings, asthma-specific quality of life, and the incidence of asthma exacerbations.

Statistical Analysis: Efficacy was determined by comparing the mean changes from baseline between the montelukast and placebo groups using appropriate statistical methods, with a p-value of less than 0.05 considered statistically significant.

Mechanism of Action: Leukotriene Signaling Pathway

Montelukast exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene CysLT1 receptor. Leukotrienes are potent inflammatory mediators released from mast cells and eosinophils, which contribute to airway inflammation, bronchoconstriction, and mucus production in asthma. By blocking the action of leukotrienes, montelukast helps to mitigate these pathological processes.

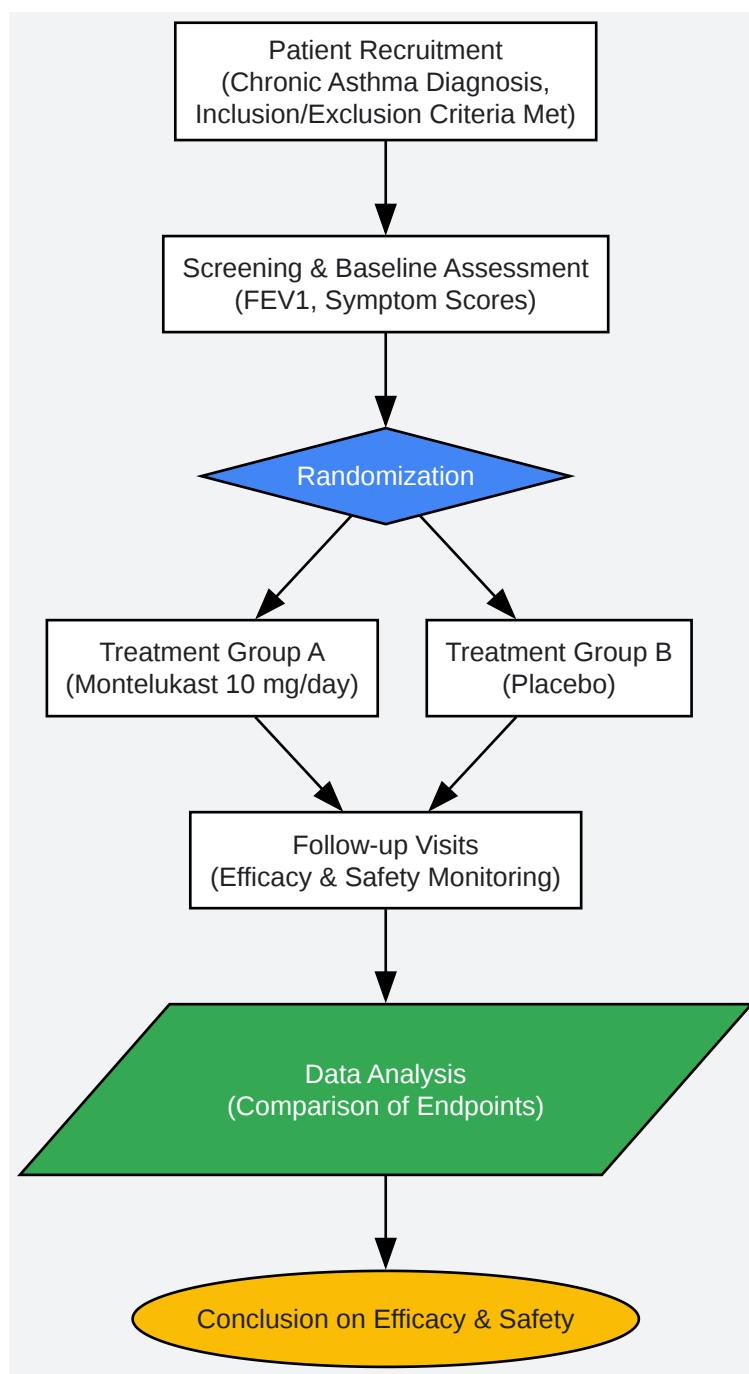


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Caption: Leukotriene Signaling Pathway and Montelukast's Mechanism of Action.

Clinical Trial Workflow

The typical workflow of a randomized, placebo-controlled clinical trial for chronic asthma is depicted below. This process ensures the objective evaluation of the investigational drug's efficacy and safety.



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Caption: Generalized Workflow of a Randomized, Placebo-Controlled Clinical Trial.

In conclusion, the body of evidence from clinical trials robustly supports the use of montelukast as an effective therapeutic option for the management of chronic asthma. Its favorable safety profile, comparable to that of placebo, further strengthens its clinical utility.

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